molecular formula C9H10OS B8289560 2,5-Dimethyl-4,5-dihydrocyclopenta[b]thiophen-6-one CAS No. 74047-60-2

2,5-Dimethyl-4,5-dihydrocyclopenta[b]thiophen-6-one

Cat. No. B8289560
Key on ui cas rn: 74047-60-2
M. Wt: 166.24 g/mol
InChI Key: MWWYRYMDLMZFQO-UHFFFAOYSA-N
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Patent
US07531672B2

Procedure details

A solution of 100 g of 2-methylthiophene (1.02 mol) and 104 ml of methacrylic acid (1.22 mol) in 200 ml of dichloromethane was added dropwise within 30 minutes at 80° C. to 1000 g of super-PPA. Afterwards, the reaction mixture was stirred at 80° C. for 3 hours. The dark red mixture was poured into 1000 g of crushed ice and stirred until the polyphosphoric acid had completely dissolved. The aqueous phase was extracted twice with 400 ml each time of a dichloromethane/hexane solvent mixture (30 parts by volume/70 parts by volume). The combined organic phases were washed with a saturated aqueous solution of sodium hydrogencarbonate and dried over magnesium sulfate. After removal of the solvents on a rotary evaporator, 136 g of crude product were obtained. The distillation of the crude product (90° C., 0.1 torr) gave 76 g (46%) of product.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
104 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1000 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
46%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.[C:7]([OH:12])(=O)[C:8]([CH3:10])=[CH2:9]>ClCCl>[CH3:1][C:2]1[S:3][C:4]2[C:7](=[O:12])[CH:8]([CH3:10])[CH2:9][C:5]=2[CH:6]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC=1SC=CC1
Name
Quantity
104 mL
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
ice
Quantity
1000 g
Type
reactant
Smiles
Step Three
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
Afterwards, the reaction mixture was stirred at 80° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
had completely dissolved
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with 400 ml each time of a dichloromethane/hexane solvent mixture (30 parts by volume/70 parts by volume)
WASH
Type
WASH
Details
The combined organic phases were washed with a saturated aqueous solution of sodium hydrogencarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the solvents
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
136 g of crude product were obtained
DISTILLATION
Type
DISTILLATION
Details
The distillation of the crude product (90° C., 0.1 torr)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=CC2=C(S1)C(C(C2)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 76 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 44.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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